3-Cyano-2-methyl-acrylic acid ethyl ester
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Overview
Description
The compound with the identifier “3-Cyano-2-methyl-acrylic acid ethyl ester” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Cyano-2-methyl-acrylic acid ethyl ester involves specific synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The crystalline product is obtained in approximately 90% yield after the removal of the side product and solvent.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques is essential to remove impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-2-methyl-acrylic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while reduction can produce various alcohols or amines.
Scientific Research Applications
3-Cyano-2-methyl-acrylic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides, carbamates, and ureas.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-2-methyl-acrylic acid ethyl ester involves its interaction with specific molecular targets. In biochemical applications, it acts as a coupling agent, facilitating the formation of peptide bonds by reacting with carboxylic acids and amines . The compound’s reactivity is attributed to its ability to form stable intermediates that drive the reaction forward.
Comparison with Similar Compounds
Similar Compounds
Carbonyldiimidazole: Similar in structure and used for similar applications in peptide synthesis.
Phosgene: A precursor in the synthesis of 3-Cyano-2-methyl-acrylic acid ethyl ester but more hazardous to handle.
Imidazole: A component of the synthetic route for this compound and used in various organic reactions.
Uniqueness
This compound is unique due to its high reactivity and stability under specific conditions. Unlike phosgene, it is safer to handle and offers a more straightforward synthetic route for producing amides and other derivatives.
Properties
IUPAC Name |
ethyl 3-cyano-2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)6(2)4-5-8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZOQLJDKUWLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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